molecular formula C8H9NO3 B13616508 2-Hydroxy-2-(4-methylpyridin-2-YL)acetic acid

2-Hydroxy-2-(4-methylpyridin-2-YL)acetic acid

Cat. No.: B13616508
M. Wt: 167.16 g/mol
InChI Key: GAFXCWXIKWTNAS-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(4-methylpyridin-2-yl)acetic acid is a mandelic acid derivative featuring a hydroxyacetic acid backbone substituted with a 4-methylpyridin-2-yl group. The pyridine ring introduces unique electronic and steric properties compared to phenyl-based analogues, influencing its solubility, acidity, and reactivity.

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

2-hydroxy-2-(4-methylpyridin-2-yl)acetic acid

InChI

InChI=1S/C8H9NO3/c1-5-2-3-9-6(4-5)7(10)8(11)12/h2-4,7,10H,1H3,(H,11,12)

InChI Key

GAFXCWXIKWTNAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C(C(=O)O)O

Origin of Product

United States

Preparation Methods

Nuclear Magnetic Resonance Spectroscopy

  • Proton Nuclear Magnetic Resonance (1H NMR) spectra confirm the presence of characteristic protons corresponding to the pyridine ring, methyl group, and hydroxyacetic acid moiety.
  • Chemical shifts typically appear in the ranges:
    • Aromatic protons: 7.5–8.5 ppm
    • Hydroxy and methylene protons: 4.5–5.5 ppm
    • Methyl protons: ~2.3 ppm

Carbon-13 Nuclear Magnetic Resonance (13C NMR)

  • Carbon resonances confirm the presence of aromatic carbons, aldehyde or acid carbons (~190-200 ppm for aldehyde, ~170-180 ppm for carboxylic acid), and methyl carbons (~18-25 ppm).

Infrared Spectroscopy (IR)

  • Key absorption bands include:
    • Hydroxyl group stretching: 3400–3500 cm^-1
    • Carbonyl group stretching (carboxylic acid or aldehyde): 1670–1720 cm^-1
    • Aromatic C=C stretching: 1600 cm^-1
    • Azide group (if present in intermediates): ~2100 cm^-1

High-Resolution Mass Spectrometry (HRMS)

  • Molecular ion peaks correspond closely to calculated molecular weights, confirming molecular formula.
  • Fragmentation patterns support the structural assignment.

Summary Table of Key Synthetic Steps and Analytical Results

Compound / Step Reaction Conditions Yield (%) Key Analytical Data (NMR, IR, HRMS) Remarks
Protected pyridine alcohol Pyridoxine hydrochloride + 2,2-dimethoxypropane + TsOH·H2O, acetone, RT, 20 h 63 1H NMR: δ 7.73 (s, 1H), 4.92 (s, 2H), 2.34 (s, 3H); HRMS m/z 210.1123 Intermediate for further functionalization
Azidomethyl derivative DPPA + DBU, THF, 0°C to RT, 4 h 97 IR: 2097 cm^-1 (azide); 1H NMR: δ 7.96 (s, 1H), 4.86 (s, 2H) Introduces azide for further transformations
Hydroxymethyl pyridin-3-ol THF:1 M HCl (1:1), reflux 4 h 95 IR: 3085 cm^-1 (OH); 1H NMR: δ 8.22 (s, 1H), 5.08 (s, 2H) Hydrolysis step
Aldehyde intermediate MnO2, THF, RT, 6 h 54 IR: 1672 cm^-1 (C=O); 1H NMR: δ 10.42 (s, 1H) Oxidation to aldehyde

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(4-methylpyridin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The carboxylic acid moiety can be reduced to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the carboxylic acid may produce an alcohol.

Scientific Research Applications

2-Hydroxy-2-(4-methylpyridin-2-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(4-methylpyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, its hydroxy and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the pyridine ring can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural relatives include:

  • Vanillylmandelic Acid (2-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid): A phenyl-substituted AHA with methoxy and hydroxy groups, known for its role as a catecholamine metabolite .
  • 2-Hydroxy-2-(3-nitrophenyl)acetic Acid : Features a nitro group on the phenyl ring, enhancing electron-withdrawing effects and acidity .
  • 2-(4-Methyl-2-oxopyridin-1(2H)-yl)acetic Acid: Contains a pyridinone ring, influencing hydrogen-bonding and tautomerization properties .
  • (5-Chloro-4-methyl-pyridin-2-yl)-acetic Acid : A pyridine-based analogue with a chlorine substituent, altering lipophilicity and reactivity .
Table 1: Key Properties of Selected Analogues
Compound Name Molecular Weight Solubility (25°C) pKa (Estimated) Notable Features
2-Hydroxy-2-(4-methylpyridin-2-yl)acetic acid 181.18 (calc.) Moderate in polar solvents ~3.1–3.5 Pyridine ring enhances basicity
Vanillylmandelic Acid 198.17 40 mg/mL in DMSO/EtOH ~3.2 Catechol-like antioxidant activity
2-Hydroxy-2-(3-nitrophenyl)acetic Acid 211.14 Limited in water ~2.8 Strong electron-withdrawing nitro group
2-(4-Methyl-2-oxopyridin-1(2H)-yl)acetic Acid 167.16 High in DMSO ~4.5 Keto-enol tautomerism possible

Electronic and Steric Effects

  • Pyridine vs. ~3.2 for vanillylmandelic acid) .
  • Substituent Influence : The 4-methyl group on the pyridine enhances lipophilicity, improving membrane permeability in biological systems. In contrast, nitro or methoxy groups in phenyl analogues modulate electronic effects (e.g., nitro groups lower pKa) .

Biological Activity

2-Hydroxy-2-(4-methylpyridin-2-YL)acetic acid is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological evaluations, and research findings, highlighting its pharmacological properties and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylpyridine with acetic acid under specific conditions. The process may include various steps such as protection-deprotection strategies and functional group modifications to yield the desired compound.

Antioxidant Activity

Research indicates that derivatives of pyridine, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

Studies have demonstrated that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various in vitro models. For instance, in a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound significantly decreased the levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against a range of bacterial strains. The compound exhibited moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria. For example, the minimum inhibitory concentration (MIC) values for various bacterial strains ranged from 8 to 32 µg/mL .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Bacillus subtilis8

Neuroprotective Effects

Given the structural similarity to other neuroprotective agents, research has explored the potential of this compound in neuroprotection. In vitro studies have shown that it can protect neuronal cells from apoptosis induced by oxidative stress. The mechanism appears to involve the modulation of signaling pathways related to cell survival .

Case Studies

  • Neuroprotection in Animal Models : A study investigated the effects of this compound in a rat model of neurodegeneration induced by oxidative stress. Results indicated a significant reduction in neuronal cell death and improved cognitive function in treated animals compared to controls .
  • Anti-inflammatory Response : In another study, the compound was administered to mice subjected to inflammatory challenges. The results showed a marked decrease in paw swelling and inflammatory markers, supporting its role as an anti-inflammatory agent .

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

ParameterOptimal RangeImpact on Yield
Catalyst (ZnCl₂)10–15 mol%↑ Enantiopurity
Solvent (DMF)0.5 M concentration↑ Reactant solubility
Reaction Time12–18 hrsMinimizes degradation

(Basic) How should researchers characterize this compound, and what analytical techniques are critical?

Methodological Answer:
A multi-technique approach ensures structural validation:

  • Single-crystal X-ray diffraction (SCXRD) : Resolves absolute configuration. For analogs, SCXRD at 98 K achieved R-factor = 0.057, confirming stereochemistry .
  • NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ identifies hydroxy and pyridyl proton environments (δ 8.2–8.5 ppm for pyridyl H; δ 4.3 ppm for CH(OH)) .
  • Mass spectrometry (HRMS) : Look for [M+H]⁺ at m/z ≈ 196.07 (calculated for C₉H₁₁NO₃) .

(Advanced) How can computational methods guide reaction design and optimization?

Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT) with experimental feedback:

Reaction path search : Use DFT to model transition states and identify low-energy pathways .

Solvent effects : Predict solvation energies using COSMO-RS to optimize solvent selection .

Machine learning : Train models on existing pyridyl-acetic acid syntheses to predict yield-controlling variables (e.g., steric hindrance from 4-methyl group) .

(Advanced) How to resolve contradictions between spectral data and proposed structures?

Methodological Answer:
Case example: Discrepancies in NMR vs. SCXRD data.

Re-evaluate sample purity : Confirm via HPLC (≥98% purity; retention time ~5.2 min, C18 column) .

Dynamic NMR studies : Probe temperature-dependent shifts to identify tautomeric equilibria (e.g., keto-enol) .

Cross-validate with IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) should align with X-ray bond lengths (1.21 Å for C=O) .

(Basic) What safety protocols are essential for handling this compound?

Methodological Answer:
Based on analogs (e.g., 2-(Pyridin-3-yl)acetic acid):

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and goggles .
  • Ventilation : Use fume hoods to mitigate inhalation risks (CLP Category 4 acute toxicity) .
  • Spill management : Neutralize with sodium bicarbonate; adsorb with inert material (vermiculite) .

(Advanced) What strategies improve enantiomeric excess in asymmetric synthesis?

Methodological Answer:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to direct stereochemistry at the hydroxy-bearing carbon .
  • Kinetic resolution : Employ lipases (e.g., CAL-B) to selectively hydrolyze one enantiomer from a racemic mixture .
  • Crystallization-induced diastereomer transformation : Exploit differential solubility of diastereomeric salts .

(Advanced) How to analyze intermolecular interactions in crystal structures?

Methodological Answer:
For SCXRD data (e.g., ):

Hydrogen bonding : Measure O–H···N distances (typically 2.6–2.8 Å in pyridyl systems) .

π-π stacking : Calculate centroid distances between pyridyl rings (3.4–3.8 Å indicates weak interactions) .

Hirshfeld surface analysis : Quantify contact contributions (e.g., H···O/N vs. H···H) using CrystalExplorer .

(Basic) What stability considerations apply during storage?

Methodological Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the pyridyl moiety .
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the acetic acid group .
  • pH stability : Maintain neutral conditions (pH 6–8); acidic/basic conditions promote decarboxylation .

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